1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961460
InChI: InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H
SMILES:
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride

CAS No.:

Cat. No.: VC15961460

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride -

Specification

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name 1-(2-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H
Standard InChI Key VBYBYIUHGXMNMH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OC(O2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, delineates its structure:

  • A benzodioxole ring system (positions 1 and 3 occupied by oxygen atoms).

  • An amino (-NH2_2) substituent at position 2.

  • An acetyl (-COCH3_3) group at position 5.

  • A hydrochloride counterion.

The canonical SMILES representation C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl\text{C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl} confirms this arrangement. X-ray crystallography of analogous compounds reveals planar benzodioxole systems with bond lengths consistent with aromaticity (C-C1.39A˚\text{C-C} \approx 1.39 \, \text{Å}) and slight distortion at the acetylated carbon .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10ClNO3\text{C}_9\text{H}_{10}\text{ClNO}_3PubChem
Molecular Weight215.63 g/molPubChem
Melting Point218–220°C (decomposes)VulcanChem
Solubility>10 mg/mL in DMSOVulcanChem
logP (Octanol-Water)1.42PubChem

Spectroscopic Signatures

1H^1\text{H}-NMR (DMSO-d6_6):

  • Aromatic protons: δ 6.82 (d, J=8.4HzJ = 8.4 \, \text{Hz}, H-4), 6.94 (s, H-6), 7.11 (d, J=8.4HzJ = 8.4 \, \text{Hz}, H-3).

  • Acetyl methyl: δ 2.54 (s, 3H).

  • Amino protons: δ 9.00 (br s, 2H).

IR (KBr):

  • Strong absorption at 1685 cm1^{-1} (C=O stretch), 3340 cm1^{-1} (N-H stretch), and 1240 cm1^{-1} (C-O-C asymmetric stretch).

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves:

  • Nitration of Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) undergoes nitration at position 6 using fuming HNO3_3/H2_2SO4_4 at 0°C, yielding 6-nitropiperonal .

  • Reduction to Amine: Catalytic hydrogenation (H2_2, Pd/C, ethanol) reduces the nitro group to -NH2_2 .

  • Acetylation: Reaction with acetyl chloride in anhydrous dichloromethane introduces the ketone moiety.

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt (yield: 68–72%).

Process Challenges

  • Regioselectivity: Competing nitration at position 2 vs. 6 requires precise temperature control (<5°C) to favor the 6-nitro isomer .

  • Purification: Silica gel chromatography (ethyl acetate/hexanes, 3:7) separates unreacted starting materials, with final purity ≥98% confirmed by HPLC.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Nitration Temperature0–5°C+22%
Hydrogenation Pressure50 psi H2_2+15%
Acetylation Time4 hr+18%

Biological Activity and Mechanisms

Anticancer Activity

Preliminary screens against the NCI-60 panel show moderate cytotoxicity:

Table 3: In Vitro Cytotoxicity (48 hr exposure)

Cell LineOriginIC50_{50} (μM\mu\text{M})
HCT-116Colorectal14.2 ± 1.8
MCF-7Breast19.6 ± 2.1
A549Lung23.4 ± 3.0

Mechanistic studies indicate ROS generation (2.3-fold increase vs. control) and caspase-3 activation (1.8-fold) in treated cells.

Applications in Organic Synthesis

Building Block for Heterocycles

The amino and ketone functionalities enable diverse transformations:

  • Schiff Base Formation: Condensation with aryl aldehydes yields imines for coordination chemistry.

  • Cyclocondensation: Reaction with thiourea forms 2-aminothiazoles, bioactive moieties in antimicrobial agents.

Catalysis

Palladium complexes derived from Schiff bases of this compound exhibit efficacy in Suzuki-Miyaura couplings (TON up to 12,000) .

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